![molecular formula C7H12O B11718317 [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclobutane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing valuable bicyclic scaffolds with multiple stereocenters.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the (3 + 2) annulation reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-Sabinol: A stereoisomer with similar structural features but different stereochemistry.
cis-Sabinol: Another stereoisomer with distinct stereochemistry.
Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. These features make it valuable for various applications, particularly in the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
[(1R,5R)-3-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
UPIIUAPEQOCMGL-BQBZGAKWSA-N |
Isomerische SMILES |
C1[C@H]2[C@H]1CC(C2)CO |
Kanonische SMILES |
C1C(CC2C1C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


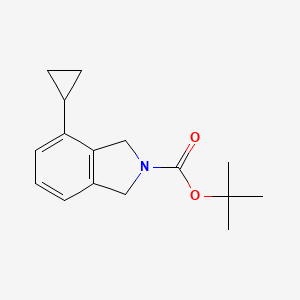
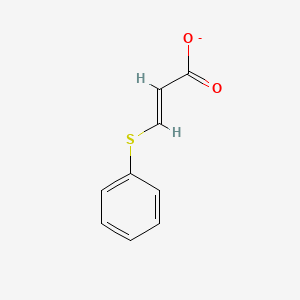
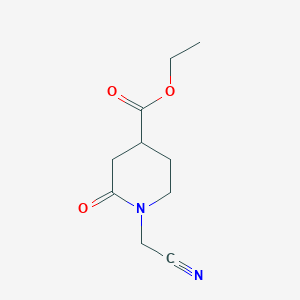
![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)
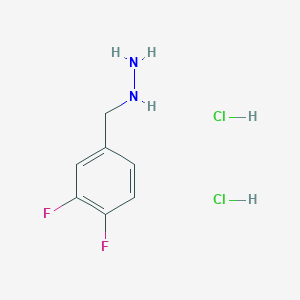
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
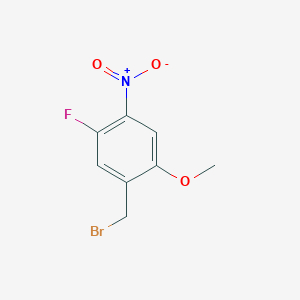
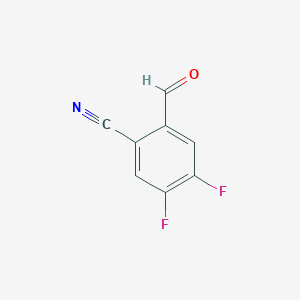
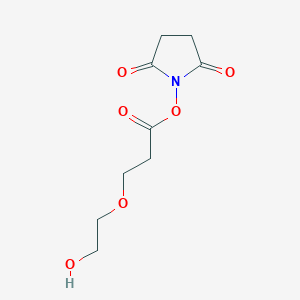
![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
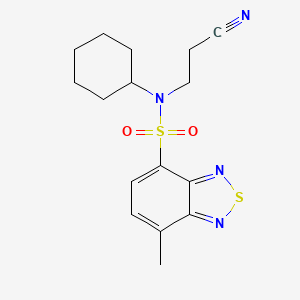

![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
